3-methoxy-2-methyl-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-2H-indazole-6-carboxamide
Description
3-Methoxy-2-methyl-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-2H-indazole-6-carboxamide is a heterocyclic small molecule featuring a 2H-indazole core substituted with a methoxy group at position 3 and a methyl group at position 2. The indazole moiety is linked via a carboxamide group to a 3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl chain. This structure combines two pharmacologically relevant heterocycles: indazole, known for its role in kinase inhibition and metabolic stability, and pyrazolo[1,5-a]pyrimidine, a scaffold frequently utilized in antiviral and antiparasitic agents . The methoxy and methyl substituents likely enhance lipophilicity and target binding, while the carboxamide linker may improve solubility and bioavailability.
Properties
IUPAC Name |
3-methoxy-2-methyl-N-[3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl]indazole-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O2/c1-13-9-18-22-11-14(12-26(18)23-13)5-4-8-21-19(27)15-6-7-16-17(10-15)24-25(2)20(16)28-3/h6-7,9-12H,4-5,8H2,1-3H3,(H,21,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPVAOZKDPYBBOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)CCCNC(=O)C3=CC4=NN(C(=C4C=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors. These receptors are often involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Mode of Action
It can be inferred from the properties of indole derivatives that the compound likely interacts with its targets by binding to them, thereby influencing their function.
Biological Activity
3-Methoxy-2-methyl-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-2H-indazole-6-carboxamide is a complex organic compound with potential biological activities. This article reviews its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies, providing a comprehensive overview of the current understanding of this compound.
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of the indazole and pyrazolo-pyrimidine moieties. The synthetic pathway often starts with the preparation of the pyrazolo[1,5-a]pyrimidine derivative followed by coupling reactions to introduce the indazole and carboxamide functionalities. Detailed methodologies can be found in various studies focusing on related pyrazole derivatives .
Biological Activity
The biological activity of this compound has been investigated primarily in the context of its anticancer and antimicrobial properties.
Anticancer Activity
Research indicates that compounds containing pyrazolo[1,5-a]pyrimidine structures exhibit significant anticancer activity. The mechanism often involves the inhibition of key enzymes such as thymidylate synthase, which is crucial for DNA synthesis. For instance, related compounds have shown IC50 values in the low micromolar range against various cancer cell lines .
Table 1: Anticancer Activity of Related Pyrazole Derivatives
| Compound | Target Enzyme | IC50 (µM) | Cancer Type |
|---|---|---|---|
| Compound A | Thymidylate Synthase | 1.95 | Breast Cancer |
| Compound B | EGFR | 4.24 | Lung Cancer |
| Compound C | BRAF(V600E) | 3.10 | Melanoma |
Antimicrobial Activity
In addition to anticancer properties, this compound has been evaluated for its antimicrobial efficacy. Studies have shown that derivatives with similar structures possess activity against various Candida species. For example, compounds derived from indazole scaffolds demonstrated broad-spectrum antifungal activity .
Table 2: Antimicrobial Activity Against Candida Species
| Compound | C. albicans | C. glabrata (Susceptible) | C. glabrata (Resistant) |
|---|---|---|---|
| Compound X | Active (100 µM) | Active (1 mM) | Weak (10 mM) |
| Compound Y | Active (10 mM) | Inactive | Active (1 mM) |
Structure-Activity Relationships (SAR)
Understanding the SAR is critical for optimizing the biological activity of these compounds. Modifications to the pyrazolo and indazole moieties can significantly influence their pharmacological profiles. For instance, varying substituents on the indazole ring has been shown to enhance anticandidal activity while maintaining low cytotoxicity .
Case Studies
Several studies have highlighted the potential of similar compounds in clinical settings:
- Case Study on Anticancer Activity : A study demonstrated that a closely related compound exhibited potent activity against prostate cancer cells through inhibition of specific kinases involved in cell proliferation .
- Case Study on Antifungal Efficacy : Another investigation reported that derivatives similar to this compound showed promising results against resistant strains of Candida .
Scientific Research Applications
Chemical Characteristics
This compound features a complex structure that includes an indazole core and a pyrazolo[1,5-a]pyrimidine moiety. The presence of these structural elements contributes to its potential as a pharmacological agent.
Antimicrobial Activity
Research indicates that pyrazolo[1,5-a]pyrimidines exhibit significant antimicrobial properties. A study demonstrated that derivatives of this class can inhibit the growth of Mycobacterium tuberculosis, showcasing their potential as anti-tubercular agents. The structure–activity relationship (SAR) studies highlighted that modifications on the pyrazolo[1,5-a]pyrimidine scaffold could enhance efficacy against mycobacterial ATP synthase, a critical enzyme in the survival of the bacteria .
Anticancer Properties
Pyrazolo[1,5-a]pyrimidine derivatives have been investigated for their anticancer activities. For instance, compounds similar to 3-methoxy-2-methyl-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-2H-indazole-6-carboxamide have shown promise in inhibiting various cancer cell lines through mechanisms involving apoptosis induction and inhibition of cell proliferation .
Neuroprotective Effects
Recent studies suggest that certain pyrazolo[1,5-a]pyrimidine derivatives can exert neuroprotective effects by modulating pathways involved in neurodegeneration. These compounds may play a role in protecting neuronal cells from oxidative stress and apoptosis, making them candidates for treating neurodegenerative diseases .
Case Studies
Structure-Activity Relationship (SAR)
The effectiveness of this compound is influenced by its structural components. SAR studies indicate that variations in substituents on the pyrazolo[1,5-a]pyrimidine ring can significantly alter biological activity. For example:
- Substituent Variations : The introduction of different functional groups at specific positions on the pyrazolo ring can enhance binding affinity to biological targets.
- Core Modifications : Alterations to the indazole core also play a crucial role in modulating pharmacokinetic properties and overall efficacy.
Chemical Reactions Analysis
Synthetic Strategies
The compound’s synthesis involves cross-dehydrogenative coupling (CDC) reactions between N-amino-2-iminopyridine derivatives and β-dicarbonyl compounds, as demonstrated in related pyrazolo[1,5-a]pyridine syntheses . Key steps include:
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Substrate Preparation : N-Amino-2-iminopyridines (e.g., 1a ) react with β-ketoesters (e.g., ethyl acetoacetate, 2a ) under oxidative conditions.
-
Optimized Conditions :
Table 1: Yield Dependence on Reaction Parameters
| Acetic Acid (equiv) | Atmosphere | Yield (%) |
|---|---|---|
| 2 | Air | 34 |
| 6 | Air | 74 |
| 6 | O₂ | 94 |
Reaction Mechanism
The proposed mechanism involves:
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Enol Formation : β-Dicarbonyl substrates adopt enol tautomers for nucleophilic attack on N-amino-2-iminopyridines.
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Oxidative Dehydrogenation : Molecular oxygen facilitates dehydrogenation, forming intermediates prone to cyclization.
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Cyclization and Aromatization : Intramolecular cyclization yields pyrazolo[1,5-a]pyrimidine or indazole cores .
For the target compound, additional steps include:
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Carboxamide Coupling : The indazole-6-carboxamide group is introduced via amidation, likely using activated esters or coupling agents (e.g., EDC/HOBt).
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Propyl Linker Installation : A 3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl chain is appended through alkylation or nucleophilic substitution.
Substituent Effects
Electron-donating (e.g., methyl) and electron-withdrawing (e.g., cyano) groups on the N-amino-2-iminopyridine scaffold minimally affect CDC reaction efficiency, enabling broad substrate scope .
Table 2: Representative Substrate Scope and Yields
| N-Amino-2-iminopyridine | β-Dicarbonyl Partner | Product Class | Yield (%) |
|---|---|---|---|
| 1a (4-phenyl) | Ethyl acetoacetate | Pyrazolo[1,5-a]pyridine | 94 |
| 1d (4-chloro) | Dimedone | Pyrido[1,2-b]indazole | 87 |
Functional Group Reactivity
-
Pyrazolo[1,5-a]pyrimidine Core : Participates in electrophilic aromatic substitution (e.g., nitration, halogenation) at electron-rich positions.
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Indazole Carboxamide : Hydrolysis under acidic/basic conditions yields carboxylic acid derivatives.
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Methoxy Group : Susceptible to demethylation via strong acids (e.g., HBr/AcOH).
Challenges and Side Reactions
Comparison with Similar Compounds
Structural Differences
- Core Heterocycles: The target compound’s indazole-pyrazolo[1,5-a]pyrimidine fusion contrasts with and ’s triazolo[1,5-a]pyrimidine cores, which may alter target selectivity due to nitrogen positioning .
- Linkers and Substituents : The carboxamide linker in the target compound and differs from ’s sulfonamide, which is more electronegative and may affect solubility or hydrogen-bonding interactions . ’s hydroxypropyl group introduces polarity absent in the target compound .
- Substituent Effects : The target’s 3-methoxy and 2-methyl groups on indazole likely enhance hydrophobic interactions compared to ’s fluoro and methyl substituents on benzene .
Q & A
Q. What purification techniques are effective for removing byproducts in the final synthesis step?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
